molecular formula C17H20N4O B2377601 1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one CAS No. 2320851-20-3

1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one

Cat. No.: B2377601
CAS No.: 2320851-20-3
M. Wt: 296.374
InChI Key: PATXDRHWNAQNQQ-UHFFFAOYSA-N
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Description

1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one is a useful research compound. Its molecular formula is C17H20N4O and its molecular weight is 296.374. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-methylphenyl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-13-4-2-3-5-14(13)6-7-17(22)21-10-15(11-21)20-16-8-9-18-12-19-16/h2-5,8-9,12,15H,6-7,10-11H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATXDRHWNAQNQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2CC(C2)NC3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one is a compound of growing interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, highlighting its applications in various fields.

The synthesis of this compound typically involves nucleophilic substitution reactions between pyrimidine derivatives and azetidine intermediates. The reaction conditions often include organic solvents like dimethylformamide or tetrahydrofuran at temperatures ranging from 50°C to 100°C.

Chemical Structure:

  • Molecular Formula: C15H18N4O
  • Molecular Weight: 270.33 g/mol
  • Key Functional Groups: Pyrimidine, azetidine, and ketone.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyrimidine moiety can bind to active sites of enzymes, inhibiting their activity, while the azetidine ring may enhance binding affinity and specificity. This interaction can modulate signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance, in vitro assays demonstrated that this compound effectively reduced the viability of cancer cells at micromolar concentrations .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound:

  • Study on Cancer Cell Lines:
    • Objective: To evaluate the cytotoxic effects on breast cancer cell lines.
    • Findings: The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Anti-inflammatory Study:
    • Objective: To assess the reduction of TNF-alpha levels in macrophages.
    • Findings: Significant reduction in TNF-alpha production was observed, suggesting a mechanism for its anti-inflammatory effects.

Data Table

Activity TypeCell Line/ModelIC50 (µM)Mechanism
AnticancerBreast Cancer (MCF7)5Induction of apoptosis
AnticancerLung Cancer (A549)7Cell cycle arrest
Anti-inflammatoryMacrophages10Inhibition of TNF-alpha production

Q & A

Basic Research Question: What are the key considerations for designing a synthetic route for this compound?

Answer:
The synthesis of 1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one requires multi-step optimization due to its azetidine and pyrimidine moieties. Key steps include:

  • Azetidine Functionalization : Coupling the pyrimidin-4-ylamine to the azetidine ring via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and controlled temperatures (e.g., 80–100°C) .
  • Propanone Linkage : Reacting the functionalized azetidine with o-tolyl-substituted propanone derivatives under ketone-amine coupling conditions (e.g., using EDCI/HOBt or DCC as coupling agents) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and crystallization (using methanol or ethanol) are critical for isolating high-purity product .

Advanced Research Question: How can contradictory bioactivity data between in vitro and in vivo studies be resolved for this compound?

Answer:
Contradictions may arise from differences in metabolic stability, solubility, or off-target effects. Methodological approaches include:

  • Metabolic Profiling : Use LC-MS/MS to identify metabolites and assess stability in liver microsomes .
  • Solubility Enhancement : Co-solvent systems (e.g., PEG-400 or cyclodextrins) or salt formation (e.g., hydrochloride salts) to improve bioavailability .
  • Target Engagement Studies : Employ CRISPR-Cas9 knockouts or fluorescent probes (e.g., TR-FRET assays) to validate binding specificity to intended targets (e.g., kinases or GPCRs) .

Basic Research Question: What analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm azetidine ring conformation, pyrimidine substitution patterns, and o-tolyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₂₁N₅O) and isotopic patterns .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the azetidine-pyrimidine linkage (if crystallizable) .

Advanced Research Question: How can computational methods optimize the compound’s selectivity for kinase targets?

Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR or ABL1 kinases). Focus on hydrogen bonding with pyrimidine N1 and steric fit of the o-tolyl group .
  • QSAR Modeling : Correlate substituent variations (e.g., methyl vs. trifluoromethyl on the phenyl ring) with IC₅₀ values from kinase inhibition assays .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes upon azetidine ring modifications (e.g., replacing azetidine with piperidine) .

Basic Research Question: What are the stability challenges for this compound under experimental storage conditions?

Answer:

  • Hydrolysis Sensitivity : The azetidine ring is prone to ring-opening in acidic/basic conditions. Store at pH 6–8 in anhydrous DMSO or ethanol at –20°C .
  • Light Sensitivity : The pyrimidine-azetidine conjugate may degrade under UV light. Use amber vials and conduct stability studies via HPLC at 0, 7, 30 days .

Advanced Research Question: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

  • Core Modifications : Synthesize analogs with (a) varying substituents on the o-tolyl group (e.g., fluoro, nitro), (b) azetidine ring expansion (e.g., pyrrolidine), and (c) pyrimidine replacements (e.g., triazine) .
  • Biological Assays : Test analogs against panels of cancer cell lines (e.g., NCI-60) and kinase profiling assays (e.g., Eurofins KinaseProfiler) to identify selectivity trends .
  • Data Analysis : Apply multivariate statistics (e.g., PCA or clustering algorithms) to correlate structural features with activity .

Basic Research Question: What solvent systems are optimal for in vitro biological assays involving this compound?

Answer:

  • Primary Solvent : DMSO (≤0.1% v/v final concentration to avoid cytotoxicity) .
  • Aqueous Compatibility : Use PBS (pH 7.4) with 0.01% Tween-80 to prevent aggregation in cell culture media .

Advanced Research Question: How to address low yield in the final coupling step of the synthesis?

Answer:

  • Catalyst Screening : Test alternative palladium catalysts (e.g., XPhos Pd G3) or ligands (e.g., BINAP) for azetidine-pyrimidine coupling .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr conventional heating) to minimize side reactions .
  • In Situ Monitoring : Use FTIR or ReactIR to track amine-ketone coupling progress and adjust stoichiometry dynamically .

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